

Structural Biology of HIV-1 Neutralizing Antibody m66 Binding to gp41

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This in-depth technical guide provides a comprehensive overview of the structural and biophysical basis of the interaction between the HIV-1 broadly neutralizing antibody m66 and its epitope on the gp41 envelope glycoprotein. This document is intended for researchers, scientists, and drug development professionals working in the fields of HIV-1 research, immunology, and structural biology.

Introduction

The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein (Env) is the primary target for neutralizing antibodies and a key focus for vaccine design. The gp41 subunit of Env contains a highly conserved membrane-proximal external region (MPER), which is the target of several broadly neutralizing antibodies, including 2F5 and the 2F5-like antibody, m66. Understanding the molecular details of how these antibodies recognize and neutralize the virus is crucial for the development of effective HIV-1 vaccines and therapeutics.

Antibody m66, and its closely related variant m66.6, are of significant interest due to their ability to neutralize a range of HIV-1 isolates by targeting the N-terminal region of the gp41 MPER.[1] This guide will delve into the structural features of the m66-gp41 interaction, present available quantitative binding data, and provide detailed protocols for the key experimental techniques used to characterize this interaction.

Structural Basis of m66 Recognition of gp41



The crystal structure of the antigen-binding fragment (Fab) of m66 in complex with a peptide from the gp41 MPER provides atomic-level insights into the molecular recognition mechanism.

The m66 antibody recognizes a conformational epitope on the gp41 MPER that consists of a helix followed by an extended loop.[1] The majority of the interactions are mediated by the heavy chain of m66, which contributes approximately 81% of the total buried surface area upon binding.[1] A key feature of the interaction is the cradling of the extended loop portion of the gp41 peptide by the third complementarity-determining region of the m66 heavy chain (CDR H3).[1]

PDB Accession Codes:

- 4NRX: Crystal structure of m66 Fab in complex with gp41 MPER peptide.[2]
- 4NRY: Crystal structure of unbound m66 Fab.
- 4NRZ: Crystal structure of unbound m66.6 Fab.

Quantitative Binding Data

The binding of m66 and its variant m66.6 to the gp41 MPER has been characterized using neutralization assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the antibody's potency in preventing viral entry.

HIV-1 Pseudovirus Strain	m66 Neutralization IC50 (μg/mL)	m66.6 Neutralization IC50 (µg/mL)	Reference
BG505.W6M.C2	>50	1.8	INVALID-LINK
JRFL	>50	2.5	INVALID-LINK
YU2	>50	4.2	INVALID-LINK
SF162	>50	>50	INVALID-LINK
BaL.26	>50	15.6	INVALID-LINK



Note: As of the latest available data, specific binding affinities (Kd), association/dissociation rates (kon/koff), and thermodynamic parameters (ΔH , ΔS) for the m66 antibody determined by Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been published. For comparison, the closely related antibody 2F5 has been characterized by ITC, revealing a dissociation constant (Kd) in the micromolar range for the core epitope peptide and in the nanomolar range for the functional epitope peptide, with the binding being enthalpically driven.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the structural and functional characterization of the m66-gp41 interaction.

Recombinant Fab Fragment Production and Purification

Production of Fab fragments is essential for crystallographic studies and certain biophysical assays.

Protocol:

• Expression: The heavy and light chains of the m66 antibody are cloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The vectors are then co-transfected into HEK293T cells.

Purification:

- The cell culture supernatant containing the secreted full-length IgG is harvested and clarified by centrifugation.
- The IgG is purified using Protein A affinity chromatography.
- The purified IgG is digested with papain to generate Fab and Fc fragments. The digestion is typically carried out in a buffer containing cysteine and EDTA at 37°C.
- The Fab fragments are separated from the Fc fragments and undigested IgG by passing the digest over a Protein A column, as the Fab fragments do not bind.



 The Fab fragments are further purified by size-exclusion chromatography to ensure homogeneity.[4]

Crystallization of the m66 Fab-gp41 Peptide Complex

Obtaining high-quality crystals is a prerequisite for X-ray crystallographic structure determination.

Protocol:

- Complex Formation: The purified m66 Fab is mixed with a molar excess of the synthetic gp41 MPER peptide (e.g., residues 651-669).
- Crystallization Screening: The Fab-peptide complex is concentrated and subjected to sparse
 matrix screening using commercially available crystallization screens (e.g., Hampton
 Research, Emerald BioSystems). The hanging-drop or sitting-drop vapor diffusion method is
 commonly used.
- Optimization: Initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
- Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[1]

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This assay is widely used to quantify the neutralizing activity of antibodies against HIV-1.[5][6] [7][8]

Protocol:

- Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.
- Antibody Dilution: Serial dilutions of the m66 antibody are prepared in growth medium.



- Virus Incubation: A constant amount of HIV-1 pseudovirus is pre-incubated with the antibody dilutions for a defined period (e.g., 1 hour) at 37°C.
- Infection: The antibody-virus mixture is then added to the TZM-bl cells. DEAE-Dextran is
 often included to enhance viral infectivity.
- Incubation and Lysis: The plates are incubated for 48 hours at 37°C. The cells are then lysed to release the luciferase enzyme.
- Luminescence Measurement: A luciferase substrate is added to the cell lysates, and the
 resulting luminescence, which is proportional to the level of viral infection, is measured using
 a luminometer.
- Data Analysis: The percentage of neutralization is calculated relative to control wells
 containing virus but no antibody. The IC50 value is determined as the antibody concentration
 that results in a 50% reduction in luminescence.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

While specific SPR data for m66 is unavailable, this general protocol outlines the methodology for characterizing antibody-peptide interactions.[9][10][11][12]

Protocol:

- Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
- Ligand Immobilization: The m66 antibody is immobilized on the activated sensor surface via amine coupling. The desired immobilization level is achieved by controlling the antibody concentration and contact time.
- Analyte Injection: A series of concentrations of the gp41 MPER peptide (analyte) are injected
 over the sensor surface at a constant flow rate. A reference flow cell without immobilized
 antibody is used for background subtraction.



- Data Collection: The binding and dissociation of the peptide are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are reported in resonance units (RU).
- Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (General Protocol)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[13][14][15][16][17]

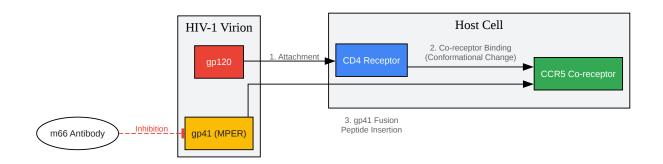
Protocol:

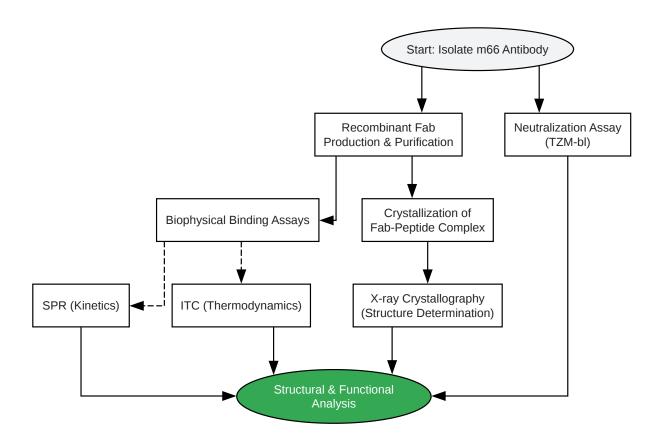
- Sample Preparation: The purified m66 Fab and the gp41 MPER peptide are extensively dialyzed against the same buffer to minimize heat of dilution effects.
- ITC Experiment: The m66 Fab solution is placed in the sample cell of the calorimeter, and the gp41 peptide solution is loaded into the injection syringe at a higher concentration.
- Titration: A series of small injections of the peptide are made into the Fab solution while the temperature is kept constant. The heat released or absorbed upon each injection is measured.
- Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to Fab.
 The resulting binding isotherm is fitted to a binding model to determine the binding affinity
 (Ka, from which Kd is calculated), the stoichiometry of binding (n), and the enthalpy change
 (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated using the equation: ΔG = ΔH TΔS = -RTln(Ka).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of HIV-1 entry and the experimental workflow for characterizing the m66 antibody.







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